

Mechanistic Comparison: Structure-Activity Relationship (SAR)

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Compound of Interest

Compound Name: 4-(2H-Pyrazol-3-yl)-benzylamine
dihydrochloride

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Fasudil (HA-1077): The First-Generation Standard

Fasudil is an isoquinoline sulfonamide derivative that acts as an ATP-competitive inhibitor^[1]. It anchors into the adenine-binding pocket of the ROCK kinase domain via its isoquinoline ring. However, because its structure is relatively planar and compact, it fails to exploit the deeper hydrophobic sub-pockets of the ROCK enzyme. Consequently, Fasudil exhibits significant off-target inhibition against structurally homologous kinases, most notably Protein Kinase A (PKA) and Protein Kinase G (PKG)^[1]. This kinome promiscuity is the primary driver of Fasudil's dose-limiting side effect: severe systemic hypotension driven by unselective vasodilation.

4-(2H-Pyrazol-3-yl)-benzylamine: The Next-Generation Pharmacophore

The 4-(2H-Pyrazol-3-yl)-benzylamine scaffold represents a paradigm shift in targeted ROCK inhibition^[2]. Its superiority is driven by two distinct structural interactions:

- **Optimized Hinge Binding:** The 2H-pyrazole moiety serves as a highly efficient hinge binder, forming robust bidentate hydrogen bonds with the backbone amides of Met156 (in ROCK1) or Met172 (in ROCK2)^[3].

- **Deep Pocket Penetration & Salt Bridge Formation:** The benzylamine extension is engineered to project deep into the hydrophobic pocket located beneath the P-loop[2]. The true breakthrough in selectivity arises from the terminal amine. In ROCK2, this protonated amine forms a critical salt bridge with the carboxylate side chain of Asp176[2]. In PKA, this specific residue is replaced by a bulkier glutamic acid, creating a steric clash that prevents optimal binding[4]. This single atomic-level divergence allows pyrazole-benzylamine derivatives to achieve >500-fold selectivity over PKA[4],[2].

Quantitative Data Comparison

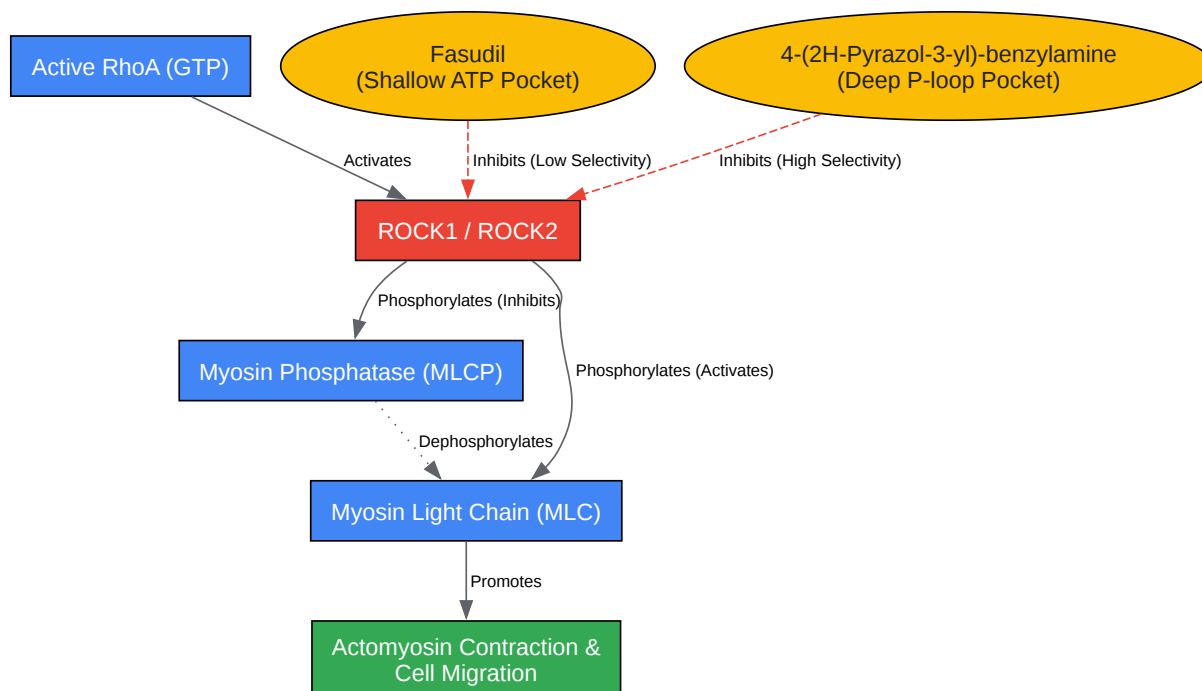
The structural advantages of the pyrazole-benzylamine scaffold translate directly into superior biochemical and cellular metrics. Below is a comparative summary of their performance.

| Parameter | Fasudil (HA-1077) | Pyrazole-Benzylamine Derivative* | Fold Improvement |
|------------------------------------|-------------------|----------------------------------|---------------------|
| ROCK2 IC ₅₀ (Enzymatic) | 158 nM | 18 nM | ~8.7x more potent |
| PKA IC ₅₀ (Enzymatic) | 4,580 nM | >10,000 nM | Significantly safer |
| Selectivity Window (PKA/ROCK2) | ~29-fold | >550-fold | ~19x more selective |
| Cellular p-MLC IC ₅₀ | >1,000 nM | 113 nM | >8.8x more potent |

*Data for the pyrazole-benzylamine class is represented by optimized urea-based derivatives (e.g., Compound 1a) utilizing this exact pharmacophore[2]. Fasudil data is aggregated from standard biochemical assays[1],[5].

Visualizing the Pathway & Inhibition Mechanism

The following diagram illustrates the RhoA/ROCK signaling cascade and highlights the distinct spatial intervention points of the two inhibitor classes.



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RhoA/ROCK signaling pathway and the distinct inhibitory mechanisms of Fasudil and Pyrazole scaffolds.

Experimental Protocols for Validation

To objectively validate the superiority of a pyrazole-benzylamine derivative over Fasudil, researchers must employ a self-validating system consisting of an enzymatic assay (to prove direct target engagement) and a cellular assay (to prove membrane permeability and functional efficacy).

Protocol 1: TR-FRET Kinase Assay (Enzymatic Selectivity)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format for calculating exact IC_{50} values.

- **Reagent Preparation:** Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- **Compound Dilution:** Serially dilute Fasudil and the Pyrazole-benzylamine compound in 100% DMSO. Transfer to the aqueous buffer to ensure the final DMSO concentration remains ≤1% to prevent enzyme denaturation.
- **Reaction Assembly:** In a 384-well proplate, combine 1 nM recombinant ROCK2 enzyme with 100 nM of a ULight-labeled generic kinase peptide substrate.
- **Initiation:** Add 10 μM ATP to initiate the phosphorylation reaction. Incubate in the dark for 60 minutes at room temperature.
- **Detection:** Halt the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium (Eu)-labeled anti-phospho-peptide antibody.
- **Readout:** Measure the TR-FRET signal (Emission ratio at 665 nm / 615 nm) using a compatible microplate reader. Plot the dose-response curve to calculate the IC₅₀.

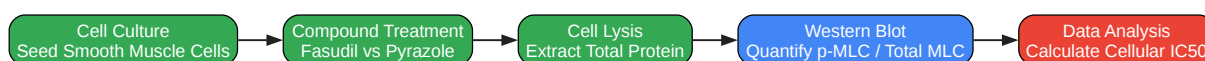
Protocol 2: Cellular Myosin Light Chain (MLC) Phosphorylation Assay

Because ROCK directly phosphorylates MLC (and indirectly increases its phosphorylation by inhibiting MLCP), quantifying p-MLC is the gold standard for measuring cellular ROCK activity.

- **Cell Seeding:** Seed A7r5 (rat aortic smooth muscle) cells or human trabecular meshwork (TM) cells in 6-well plates at a density of

cells/well. Serum-starve the cells for 24 hours to establish a baseline.
- **Treatment:** Treat the cells with varying concentrations of Fasudil or the Pyrazole-benzylamine derivative (0.1 nM to 10 μM) for 1 hour.
- **Protein Extraction:** Wash the cells with ice-cold PBS to halt metabolism. Lyse immediately using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical for preserving the p-MLC state).

- Western Blotting: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.
- Immunodetection: Probe the membrane with primary antibodies against phospho-MLC (Thr18/Ser19) and total MLC. Detect using HRP-conjugated secondary antibodies and Enhanced Chemiluminescence (ECL).
- Quantification: Use densitometry software to normalize the p-MLC signal against total MLC, yielding the cellular IC₅₀.



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Step-by-step workflow for the cellular Myosin Light Chain (MLC) phosphorylation assay.

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